REACTION_CXSMILES
|
C1C2C3C=C4C(C=C5C(=C4)C=CC=C5)=CC=3SC=2C=CC=1.[CH:22]1[C:30]2[C:29]3[CH:31]=[CH:32][CH:33]=[CH:34][C:28]=3[S:27][C:26]=2[CH:25]=[CH:24][CH:23]=1.[C:35]1(=O)[O:40][C:38](=[O:39])[C:37]2=[CH:41][CH:42]=[CH:43][CH:44]=[C:36]12.[Cl-].[Al+3].[Cl-].[Cl-].P(Cl)(Cl)(Cl)(Cl)Cl>>[CH:31]1[C:29]2[C:30]3[CH:22]=[C:23]4[C:24]([C:35](=[O:40])[C:36]5[CH:44]=[CH:43][CH:42]=[CH:41][C:37]=5[C:38]4=[O:39])=[CH:25][C:26]=3[S:27][C:28]=2[CH:34]=[CH:33][CH:32]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=C1C1=C(S2)C=C2C=C3C=CC=CC3=CC2=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=C(C21)C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give 2-(2′-carboxybenzoyl)dibenzothiaphene
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=C1C1=C(S2)C=C2C(C=3C=CC=CC3C(C2=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |